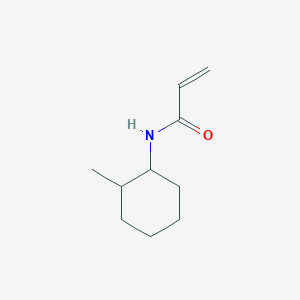

(R)-tert-Butyl (2-fluoro-3-iodopropyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

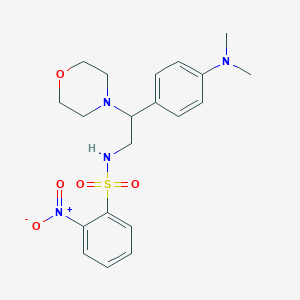

(R)-tert-Butyl (2-fluoro-3-iodopropyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a carbamate derivative that is synthesized using various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

科学的研究の応用

Fluorinated Pyridine Synthesis

Fluorinated pyridines play a crucial role in medicinal chemistry, agrochemicals, and materials science. The introduction of fluorine atoms into lead structures often enhances properties such as bioactivity, stability, and lipophilicity. The synthesis of 2-, 3-, and 4-fluoropyridines, as well as di- and polyfluoropyridines, is an active area of research. These compounds are prepared via nucleophilic substitution reactions using pyridines containing leaving groups (e.g., halides, SO2R, NO2) as starting materials. Fluoropyridines are valuable building blocks for drug discovery and imaging agents .

Radiotherapy Agents

The synthesis of F-18 substituted pyridines is of particular interest for local radiotherapy of cancer. F-18-labeled compounds are used in positron emission tomography (PET) imaging to visualize metabolic processes and detect tumors. By incorporating fluorine into pyridine rings, researchers can develop targeted radiotracers for diagnostic purposes .

N-Boc-Protected Anilines

Tert-butyl carbamate (Boc) is a common protecting group in organic synthesis. Researchers use it to temporarily shield amino groups during reactions. In the palladium-catalyzed synthesis of N-Boc-protected anilines, ®-tert-Butyl (2-fluoro-3-iodopropyl)carbamate serves as a precursor. These N-Boc-protected anilines find applications in the preparation of various organic compounds .

Functionalized Tetrasubstituted Pyrroles

Researchers have explored the synthesis of tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position. These pyrroles exhibit diverse biological activities and are potential candidates for drug development. The presence of fluorine in the pyrrole ring enhances their properties and stability .

Catalysis and Cross-Coupling Reactions

Tert-butyl carbamate derivatives participate in various catalytic reactions. For instance, they serve as substrates in palladium-catalyzed cross-coupling reactions with aryl halides. These reactions enable the construction of complex organic molecules. The resulting products find applications in pharmaceuticals, agrochemicals, and materials science .

Hydroxamic Acid Synthesis

Tert-butyl N-(benzyloxy)carbamate, a related compound, has been used in the preparation of seven-membered cyclic hydroxamic acids. Hydroxamic acids are versatile building blocks in organic synthesis, with applications in drug discovery and coordination chemistry .

特性

IUPAC Name |

tert-butyl N-[(2R)-2-fluoro-3-iodopropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FINO2/c1-8(2,3)13-7(12)11-5-6(9)4-10/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPFWSBKIVUQJO-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CI)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CI)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (2-fluoro-3-iodopropyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2532509.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2532510.png)

![(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2532511.png)

![4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2532518.png)

![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![2-[(4-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2532529.png)